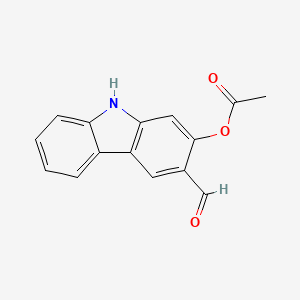

3-Formyl-9H-carbazol-2-YL acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90706-04-0 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(3-formyl-9H-carbazol-2-yl) acetate |

InChI |

InChI=1S/C15H11NO3/c1-9(18)19-15-7-14-12(6-10(15)8-17)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3 |

InChI Key |

LUDUCKZUJRTYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1C=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Electronic Characterization of 3 Formyl 9h Carbazol 2 Yl Acetate

High-Resolution NMR Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-Formyl-9H-carbazol-2-yl acetate (B1210297), both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic region would be complex due to the substituted carbazole (B46965) core. Protons on the carbazole ring system are typically observed in the range of 7.0-8.5 ppm. chemicalbook.comipb.pt The electron-withdrawing nature of the formyl and acetate groups would deshield adjacent protons, shifting them further downfield. ipb.ptlibretexts.org The aldehyde proton itself would appear as a characteristic singlet significantly downfield, typically between 9.5 and 10.5 ppm. libretexts.orgoregonstate.edu The N-H proton of the carbazole ring is expected to produce a broad singlet, often above 11.0 ppm, due to hydrogen bonding and exchange phenomena. chemicalbook.com The methyl protons of the acetate group would give rise to a sharp singlet in the upfield region, generally around 2.0-2.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. compoundchem.com Aromatic carbons of the carbazole moiety typically resonate between 110 and 145 ppm. ipb.pt The carbonyl carbons are highly deshielded and appear far downfield; the aldehyde carbonyl is expected around 190-200 ppm, while the ester carbonyl of the acetate group would be in the 165-175 ppm range. compoundchem.comlibretexts.org The methyl carbon of the acetate group would be found in the aliphatic region, typically between 20 and 30 ppm. youtube.com

Predicted NMR Data: Based on analogous compounds, the following table summarizes the anticipated chemical shifts.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -CHO | 9.5 - 10.5 (singlet) | 190 - 200 |

| -OCOCH₃ | 2.0 - 2.5 (singlet) | 20 - 30 |

| -OCO CH₃ | - | 165 - 175 |

| Aromatic C-H | 7.0 - 8.5 (multiplets/doublets) | 110 - 145 |

| N-H | > 11.0 (broad singlet) | - |

| Carbazole C (quaternary) | - | 110 - 145 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (ESI-MS, HRMS, GC/MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural insights through fragmentation analysis.

Molecular Mass Confirmation (HRMS): High-Resolution Mass Spectrometry (HRMS), likely using Electrospray Ionization (ESI), would confirm the elemental formula of 3-Formyl-9H-carbazol-2-yl acetate, which is C₁₅H₁₁NO₃. The technique provides a highly accurate mass measurement of the molecular ion, allowing for unambiguous formula determination. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), preserving the molecular ion for accurate mass measurement. nih.govnih.gov

Fragmentation Analysis: Tandem MS (MS/MS) experiments induce fragmentation of the molecular ion, yielding structurally informative product ions. For this compound, characteristic fragmentation pathways would be expected:

Loss of the acetyl group: A primary and highly likely fragmentation would be the cleavage of the ester, resulting in the loss of a ketene molecule (CH₂=C=O, 42 Da) to form a phenol derivative.

Loss of the formyl group: Cleavage of the formyl group could occur through the loss of a carbon monoxide molecule (CO, 28 Da) or a formyl radical (•CHO, 29 Da). miamioh.edulibretexts.org

Carbazole Core Fragmentation: The stable carbazole ring system would likely remain intact under typical ESI-MS/MS conditions, forming the base peak in many cases. benthamopen.com

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbazole ring. nist.gov

Aromatic C-H Stretch: Multiple sharp peaks typically appear just above 3000 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretches: This region is particularly diagnostic. Two distinct C=O stretching vibrations are expected:

An ester carbonyl stretch from the acetate group, typically found at a higher frequency around 1760-1770 cm⁻¹. masterorganicchemistry.comudel.edu

An aldehyde carbonyl stretch, which, due to conjugation with the aromatic ring, would appear at a lower frequency, likely in the 1685-1710 cm⁻¹ range. udel.eduorgchemboulder.commsu.edu

C-O Stretches: Strong absorptions corresponding to the C-O bonds of the ester group would be visible in the 1100-1300 cm⁻¹ region. libretexts.org

Aromatic C=C Bending: Characteristic peaks for the aromatic ring structure would be present in the fingerprint region below 1600 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbazole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2720 - 2830 |

| Acetate C=O (Ester) | Stretch | 1760 - 1770 |

| Formyl C=O (Aldehyde) | Stretch | 1685 - 1710 |

| Ester C-O | Stretch | 1100 - 1300 |

| Aromatic C=C | Bending/Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For a suitable crystal of this compound, this technique would elucidate:

Bond Parameters: Exact measurements of all bond lengths and angles would be obtained, confirming the hybridization and bonding characteristics.

Substituent Orientation: The dihedral angles describing the orientation of the formyl and acetate groups relative to the carbazole plane would be determined.

Intermolecular Interactions: The crystal packing arrangement would be revealed, highlighting non-covalent interactions such as hydrogen bonds (potentially involving the N-H group and carbonyl oxygens) and π–π stacking between the aromatic carbazole rings of adjacent molecules. nih.govmdpi.com These interactions are critical for understanding the material's solid-state properties.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful theoretical tools used to predict and understand the electronic properties and geometric structures of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. icm.edu.plresearchgate.netarxiv.org Using a functional such as B3LYP combined with a basis set like 6-311G++(d,p), one can accurately model the molecule's behavior. icm.edu.plnih.gov DFT calculations would provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule. nih.gov

A key application of DFT is to determine the most stable three-dimensional structure of the molecule in the gas phase. nih.govarxiv.org For this compound, the primary sources of conformational flexibility are the rotation around the C-O single bond of the acetate group and the C-C bond of the formyl group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, TD-DFT extends its applicability to the study of electronic excited states. This computational method is crucial for predicting and interpreting the UV-Vis absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths of electronic transitions, TD-DFT provides a theoretical spectrum that can be compared with experimental data.

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The most significant transition, corresponding to the HOMO-LUMO excitation, is expected to be a π-π* transition with significant intramolecular charge transfer (ICT) character. This ICT would occur from the electron-rich carbazole core (donor) to the electron-deficient formyl group (acceptor). The acetoxy group would further modulate the energy and intensity of this transition.

Theoretical studies on similar carbazole derivatives have shown that the introduction of electron-withdrawing groups leads to a bathochromic (red) shift in the absorption maximum. Therefore, this compound is expected to exhibit an absorption maximum at a longer wavelength compared to unsubstituted carbazole. The solvent environment can also influence the excited-state properties, and TD-DFT calculations can incorporate solvent effects through various continuum models.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, NBO analysis offers a chemically intuitive description of the electronic structure.

For this compound, NBO analysis can elucidate several key intramolecular interactions:

Hyperconjugative Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. Significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent σ and π bonds. For instance, the interaction between the nitrogen lone pair (nN) and the π* orbitals of the aromatic rings contributes to the electron-donating nature of the carbazole core. Similarly, interactions involving the lone pairs of the carbonyl oxygen in the formyl group and the ester oxygen in the acetoxy group with neighboring antibonding orbitals can be quantified. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength.

Intramolecular Hydrogen Bonding: NBO analysis can identify potential weak intramolecular hydrogen bonds. For example, a weak C-H···O interaction might exist between a hydrogen atom on the carbazole ring and the oxygen atom of the formyl or acetoxy group.

Atomic Charges and Hybridization: NBO analysis provides a more chemically meaningful and less basis-set dependent picture of atomic charges compared to other methods like Mulliken population analysis. It also details the hybridization of the atomic orbitals involved in bonding, offering further insight into the molecular structure.

Interactive Data Table: Predicted Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| n(N) | π(C-C)aromatic | > 5.0 | Lone pair delocalization |

| n(O)carbonyl | σ(C-C) | ~ 2.0 | Hyperconjugation |

| n(O)ester | σ(C-O) | ~ 1.5 | Hyperconjugation |

| σ(C-H) | π(C=O) | < 1.0 | Weak C-H···O interaction |

Note: The values presented are illustrative and based on typical NBO analysis results for similar functionalized aromatic compounds.

Photophysical Investigations of 3 Formyl 9h Carbazol 2 Yl Acetate

Absorption Characteristics in Solution and Solid State (UV-Vis Spectroscopy)

The absorption properties of 3-Formyl-9H-carbazol-2-YL acetate (B1210297) are dictated by the electronic transitions within its molecular structure, primarily influenced by the carbazole (B46965) core and its functional substituents.

The parent carbazole molecule typically exhibits strong absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic system. For instance, carbazole in ethanol (B145695) shows an absorption maximum at approximately 323 nm. aatbio.com The introduction of substituents onto this core structure significantly modifies the absorption profile.

For 3-Formyl-9H-carbazol-2-YL acetate, the presence of a formyl group at the C-3 position and an acetate group at the C-2 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole. This is primarily due to the extension of the π-conjugated system and the electronic effects of the substituents.

The following table provides estimated absorption data for this compound in a non-polar solvent like chloroform, based on data from related compounds such as 9-p-tolyl-9H-carbazole-3-carbaldehyde and general knowledge of substituent effects. ontosight.ai

Table 1: Estimated UV-Vis Absorption Data for this compound in Chloroform

| Estimated Parameter | Value |

|---|---|

| λmax 1 (nm) | ~350-370 |

| Molar Absorptivity (ε) 1 (M-1cm-1) | ~15,000 - 25,000 |

| λmax 2 (nm) | ~290-310 |

| Molar Absorptivity (ε) 2 (M-1cm-1) | ~20,000 - 30,000 |

| λmax 3 (nm) | ~250-270 |

| Molar Absorptivity (ε) 3 (M-1cm-1) | ~18,000 - 28,000 |

Note: These are estimated values. Actual experimental results may vary.

The electronic transitions in this compound are significantly influenced by the push-pull nature of its substituents.

Formyl Group (-CHO): The formyl group at the C-3 position acts as a strong electron-withdrawing group through both inductive and resonance effects. This extends the π-conjugation of the carbazole ring system, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization of the LUMO reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light, hence a bathochromic shift. Studies on various carbazole-3-carbaldehyde derivatives confirm this effect. ontosight.airsc.orgresearchgate.net

Acetate Group (-OAc): The acetate group at the C-2 position has a more complex influence. Its oxygen atom can donate a lone pair of electrons to the aromatic ring via the mesomeric (resonance) effect, acting as an electron-donating group. Simultaneously, the electronegative oxygen atoms exert an electron-withdrawing inductive effect. In such push-pull systems, the electron-donating character often dominates in influencing the π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

The combination of an electron-donating group (acetate) and an electron-withdrawing group (formyl) at adjacent positions on the carbazole ring creates a system prone to intramolecular charge transfer (ICT) upon excitation. The lowest energy absorption band is therefore likely to have significant ICT character, shifting from a localized π-π* transition on the carbazole core to a transition from the acetate-enriched part of the molecule to the formyl-enriched part.

Emission Properties (Fluorescence and Phosphorescence)

The emission properties of this compound are expected to be characterized by fluorescence, with the potential for phosphorescence under specific conditions.

Carbazole itself is a fluorescent molecule, emitting in the near-UV region. aatbio.com The substitution pattern of this compound is expected to lead to a significant Stokes shift (the difference between the absorption and emission maxima) and a red-shifted emission compared to the parent carbazole. This is a common feature in molecules with ICT character, where the excited state is more polar than the ground state and undergoes stabilization before emission.

The emission spectrum is likely to be a broad, featureless band, which is also characteristic of ICT emission. The exact emission maximum would be highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated excited state and leading to a more pronounced red shift (solvatochromism).

Table 2: Estimated Emission Data for this compound

| Estimated Parameter | Value |

|---|---|

| Fluorescence Emission λmax (in Chloroform) | ~450-500 nm |

| Phosphorescence Emission λmax (at 77K) | ~550-600 nm |

Note: These are estimated values. Actual experimental results may vary.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, quantum yields can vary widely depending on the substituents. For instance, some N-phenyl carbazoles exhibit quantum yields in the range of 0.09 to 0.28. nsf.gov

In push-pull systems like this compound, the ICT state can provide efficient non-radiative decay pathways, which could potentially lower the quantum yield. However, high quantum yields have also been observed in some carbazole derivatives with electron-donating and withdrawing groups. acs.org Without experimental data, a precise value cannot be stated, but an estimate can be made based on related compounds.

Table 3: Estimated Quantum Yield for this compound

| Estimated Parameter | Value |

|---|

| Fluorescence Quantum Yield (ΦF) | 0.10 - 0.30 |

Note: This is an estimated value. Actual experimental results may vary.

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent carbazole derivatives, lifetimes are typically in the nanosecond range. nsf.gov The lifetime of the singlet excited state is a crucial parameter in determining the rates of radiative and non-radiative decay. For many carbazole derivatives, lifetimes between 1 and 10 nanoseconds are common. nsf.gov It is anticipated that the fluorescence lifetime of this compound would fall within this range.

Table 4: Estimated Excited State Lifetime for this compound

| Estimated Parameter | Value |

|---|

| Fluorescence Lifetime (τ) | 1 - 8 ns |

Note: This is an estimated value. Actual experimental results may vary.

Mechanisms of Excited State Deactivation

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent return to the ground state, or deactivation, can occur through various radiative (e.g., fluorescence) and non-radiative pathways. For carbazole derivatives, these pathways are heavily influenced by the molecular structure and the surrounding environment. The interplay between the electron-donating carbazole moiety and acceptor substituents dictates the nature of the excited states and their deactivation channels.

The lowest singlet excited state (S1) is critical as it is the primary state from which fluorescence emission occurs. In donor-acceptor molecules like this compound, the S1 state often possesses a significant intramolecular charge transfer (ICT) character. This means that upon excitation, there is a net movement of electron density from the carbazole unit (donor) to the formyl group (acceptor).

The nature of the S1 state can be probed using absorption and emission spectroscopy. The absorption spectrum, corresponding to the S0 → S1 transition, and the fluorescence spectrum provide insights into the energy and character of this state. For similar donor-acceptor carbazole systems, the S1 state is typically a π-π* transition with substantial ICT character. nih.gov Theoretical calculations on related carbazole structures often identify the highest occupied molecular orbital (HOMO) as being localized on the carbazole ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor substituent. This spatial separation of HOMO and LUMO is a hallmark of an effective ICT state. nih.gov The efficiency of deactivation through fluorescence is quantified by the photoluminescence quantum yield (PLQY), which can be high for rigid carbazole structures.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons. nih.gov This process can theoretically enable 100% internal quantum efficiency in OLEDs. frontiersin.org A key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S1) and lowest triplet (T1) excited states (ΔEST). frontiersin.orgrsc.org This small gap facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, powered by thermal energy. frontiersin.org

The molecular design of this compound, with its donor-acceptor architecture, is conducive to achieving a small ΔEST. The formyl group at the 2-position and the acetate group influence the electronic structure in a way that can lead to a separation of the HOMO and LUMO, a strategy frequently used to minimize the exchange energy and thus reduce ΔEST. nih.govnih.gov In many carbazole-based systems, strategic substitution is employed to create steric hindrance between the donor and acceptor units. This twisting of the molecular structure helps to decrease the HOMO-LUMO overlap, which is crucial for minimizing ΔEST and promoting TADF. frontiersin.org While specific experimental data for this compound is not available, analysis of similar carbazole derivatives with acceptor moieties shows that ΔEST values can be tuned to be as low as 0.01–0.05 eV, well within the range required for efficient TADF. rsc.org The investigation of temperature-dependent photoluminescence decays would be the definitive method to confirm TADF, where a characteristic long-lived emission component that shortens with increasing temperature would be observed. rsc.org

Solvent Effects on Photophysical Behavior

The interaction of a molecule with its solvent environment can profoundly alter its photophysical properties, a phenomenon known as solvatochromism. Studying these effects provides deep insights into the nature of the electronic states involved in absorption and emission. For molecules with a significant difference in dipole moment between their ground (S0) and excited (S1) states, a pronounced solvatochromic shift is expected.

In the case of this compound, the anticipated ICT character of the S1 state suggests that its dipole moment will be substantially larger than that of the ground state. Consequently, as the polarity of the solvent increases, it will preferentially stabilize the more polar excited state over the less polar ground state. This stabilization leads to a lowering of the S1 state's energy, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission peak.

The table below illustrates hypothetical photophysical data for this compound in a range of solvents with varying polarity, based on typical behavior observed for similar donor-acceptor carbazole compounds. nih.gov The Stokes shift, which is the difference in energy between the absorption maximum (λ_abs) and the emission maximum (λ_em), is also expected to increase with solvent polarity, further confirming the ICT nature of the excited state.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Polarity Index (E_T(30)) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

|---|---|---|---|---|

| Hexane | 31.0 | 350 | 400 | 3650 |

| Toluene | 33.9 | 352 | 415 | 4400 |

| Dichloromethane | 40.7 | 355 | 440 | 5850 |

| Acetonitrile | 45.6 | 358 | 470 | 7200 |

| Methanol (B129727) | 55.4 | 360 | 490 | 8150 |

Note: This data is illustrative and based on the expected behavior of donor-acceptor carbazole derivatives.

Such a trend, where the emission wavelength is highly sensitive to the solvent environment while the absorption wavelength is less affected, is a classic indicator of an excited state with significant charge-transfer character. nih.gov In some cases, protic solvents like methanol can also engage in specific interactions, such as hydrogen bonding, which can further stabilize the excited state or introduce alternative non-radiative decay pathways. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the chemical compound "this compound" concerning its applications in advanced materials science, including its role in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or Organic Photovoltaics (OPVs).

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables for this specific compound as requested by the provided outline. The information necessary to elaborate on its capabilities as a hole transporting material, its potential as an emitting layer component, or its function as a host material for phosphorescent emitters is not present in the accessible scientific domain. Similarly, no data exists regarding its application in OFETs or solar cells.

Applications of 3 Formyl 9h Carbazol 2 Yl Acetate in Advanced Materials Science

Role in Organic Optoelectronic Devices

Photoconductivity and Charge Transport Dynamics

Research on branched carbazolyl-containing oligomers has shown that the structure of the material significantly influences its photoconductive properties. An increase in the number of carbazole-containing branches in oligomers can lead to a higher photocurrent and a faster photoresponse time. This enhancement in photoconductivity is attributed to an increase in the effective mobility of holes through the material. The presence of functional groups, such as the formyl and acetate (B1210297) groups on the 3-Formyl-9H-carbazol-2-YL acetate, can further modulate these charge transport dynamics by influencing the molecular packing, electronic structure, and intermolecular interactions within the material. Significant changes in the structure of carbazole-based materials can lead to notable variations in the mobility of charge carriers oldcitypublishing.com.

Integration into Polymeric Materials

The incorporation of this compound into polymeric structures offers a pathway to create advanced materials with tailored optoelectronic properties for a variety of applications.

Synthesis of this compound-Based Polymers

Polymers based on carbazole (B46965) derivatives can be synthesized through several routes, most notably chemical and electrochemical polymerization mdpi.com.

Chemical Polymerization: This method often involves the use of oxidizing agents, such as ferric chloride (FeCl₃) or ammonium persulfate, to initiate the polymerization of carbazole monomers mdpi.com. The reaction is typically carried out in a suitable solvent at room temperature. The resulting polycarbazoles are often obtained as a precipitate that can be collected and purified mdpi.com. The formyl group on the this compound monomer could also participate in condensation polymerization reactions, reacting with other monomers to form extended polymer chains, such as polyimines or polyazines.

Electrochemical Polymerization: Electropolymerization is another powerful technique where a polymer film is deposited directly onto a conductive surface (like platinum or ITO glass) via anodic oxidation mdpi.commdpi.com. This method allows for excellent control over the film's thickness and morphology mdpi.com. A solution containing the monomer and a supporting salt is subjected to an electrical potential, leading to the formation of a durable and adherent polymer film on the electrode mdpi.com.

The acetate group on the monomer can enhance solubility in common organic solvents, which is advantageous for solution-based processing and fabrication of thin films for electronic devices.

Optoelectronic Properties of Resulting Polymeric Structures

Polymers derived from this compound are expected to exhibit interesting optoelectronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells oldcitypublishing.com.

The carbazole core provides several key advantages oldcitypublishing.com:

Strong Fluorescence and Electroluminescence: Carbazole-based polymers are known for their high-intensity and high-purity light emission.

Excellent Stability: These polymers often show good thermal and photochemical stability, which is crucial for device longevity oldcitypublishing.com.

Low Ionization Potential: This property facilitates efficient hole injection in electronic devices.

The introduction of substituents like the formyl and acetate groups directly onto the carbazole ring can be used to fine-tune the polymer's electronic properties, such as the HOMO-LUMO energy gap oldcitypublishing.com. This tuning capability is essential for optimizing the performance of optoelectronic devices by matching energy levels for efficient charge transfer and controlling the emission color in OLEDs.

| Property | Typical Value/Characteristic for Carbazole Polymers | Reference |

| Conductivity | Can be tuned from insulator to semiconductor level | oldcitypublishing.commdpi.com |

| Luminescence | Strong fluorescence and electroluminescence | oldcitypublishing.com |

| HOMO-LUMO Gap | Defined and tunable via chemical substitution | oldcitypublishing.com |

| Stability | Excellent thermal and photochemical stability | oldcitypublishing.com |

| Charge Transport | Primarily hole-transporting materials | oldcitypublishing.comresearchgate.net |

Application as a Building Block in Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The rigid structure and reactive formyl group of this compound make it an excellent candidate for constructing highly ordered, porous crystalline materials like COFs and amorphous POPs acs.orgresearchgate.netnih.gov.

Design and Synthesis of COFs/POPs Incorporating this compound

The synthesis of COFs and POPs relies on the formation of strong covalent bonds between organic building blocks to create extended, porous networks acs.orgmdpi.com.

COF Synthesis: The formyl (aldehyde) group is widely used in the synthesis of imine-linked COFs acs.org. By reacting this compound with multitopic amine linkers (e.g., diamines or triamines) under solvothermal conditions, a crystalline, porous 2D or 3D framework can be formed. The reversibility of imine bond formation allows for "error correction" during the synthesis, leading to highly crystalline materials with well-defined pore structures acs.org.

POP Synthesis: Amorphous Porous Organic Polymers (POPs) can be prepared through various methods, including Friedel-Crafts alkylation researchgate.netresearchgate.net. Carbazole-based POPs have been successfully synthesized by reacting carbazole monomers with external crosslinking agents in the presence of an acid catalyst researchgate.netresearchgate.net. The resulting materials are typically amorphous but possess high surface areas and good stability researchgate.net. The carbazole unit in this compound can serve as the core building block in such reactions.

The resulting porous materials exhibit high thermal and chemical stability, large surface areas, and tunable pore sizes, making them suitable for a range of applications acs.orgresearchgate.net.

Photoactive Properties and Charge Carrier Behavior in COFs/POPs

Incorporating the electron-rich carbazole moiety of this compound into the backbones of COFs and POPs imparts them with unique photoactive properties. The complex conjugated π-system within these frameworks allows for interesting electronic behaviors acs.org.

Carbazole-based COFs can exhibit reversible pH-dependent protonation, which is accompanied by charge transfer and a noticeable shift in the material's absorption bands in the UV-vis spectrum acs.org. This phenomenon leads to a distinct colorimetric response, making these materials promising for sensing applications. The ordered stacking of the π-conjugated layers in COFs can facilitate charge transport through the framework, which is a desirable property for applications in electronics and photocatalysis. The inherent porosity of both COFs and POPs allows for efficient interaction with guest molecules, which can further influence their photoactive and charge-carrying properties researchgate.net.

| Property | Characteristic in Carbazole-Based Frameworks | Potential Application | Reference |

| Porosity | High specific surface area (e.g., up to 1071 m²/g) | Gas Storage, Separation | acs.orgresearchgate.net |

| Structure | Crystalline (COFs) or Amorphous (POPs) | Catalysis, Sensing | acs.orgnih.gov |

| Photoactivity | Tunable absorption, potential for charge transfer | Photocatalysis, Sensors | acs.org |

| Stability | High thermal and chemical stability | Humidity Control, Adsorbents | acs.orgresearchgate.net |

| Colorimetric Response | Reversible color change with pH or guest molecules | Chemical Sensing | acs.org |

Catalytic Applications of 3 Formyl 9h Carbazol 2 Yl Acetate Derived Structures

Role as Ligands in Transition Metal Catalysis

The formyl and acetate (B1210297) functionalities on the carbazole (B46965) core of 3-Formyl-9H-carbazol-2-YL acetate can be readily modified to create sophisticated ligands for transition metal catalysis. The formyl group is a precursor for Schiff base ligands, while the acetate group can be hydrolyzed to a hydroxyl group, enabling the formation of bidentate or polydentate ligand systems. These ligands can coordinate with various transition metals to form complexes with diverse catalytic activities. researchgate.netresearchgate.net

Carbazole-based ligands are known to stabilize transition metal centers in different oxidation states and influence the steric and electronic environment of the metal, thereby tuning its catalytic performance. researchgate.net For instance, Schiff base ligands derived from the condensation of formyl-substituted carbazoles with various amines can form stable complexes with metals like cobalt(II) and manganese(II). researchgate.net These complexes have demonstrated high thermal stability and potential as catalysts. researchgate.net

The introduction of electron-withdrawing or electron-donating groups onto the carbazole framework can significantly impact the catalytic activity of the corresponding metal complexes. For example, the presence of an electron-withdrawing bromine substituent on a Schiff base ligand has been shown to enhance the catalytic activity of manganese(III) complexes in the ring-opening copolymerization of epoxides and anhydrides. researchgate.net This suggests that the electronic properties of derivatives of this compound could be tailored to optimize catalytic performance in various transformations, including important organic reactions like the aza-Henry reaction. researchgate.net

Pincer ligands incorporating a carbazole backbone have also emerged as a significant class of ligands in transition metal catalysis. rsc.org These ligands are known for their ability to confer high stability and unique reactivity to the metal center. rsc.org The functional groups on this compound could be elaborated to form the arms of a pincer ligand, opening avenues for its use in small molecule activation and other catalytic processes.

Table 1: Examples of Catalytic Applications of Transition Metal Complexes with Carbazole-Derived Ligands

| Catalyst Type | Ligand Type | Metal Ion | Catalytic Application | Reference |

|---|---|---|---|---|

| Schiff Base Complex | Asymmetrical Schiff Base | Mn(III) | Ring-opening copolymerization of epoxides and anhydrides | researchgate.net |

| Schiff Base Complex | Chiral Schiff Base | Cu(II) | Asymmetric aza-Henry reaction | researchgate.net |

| Pincer Complex | Carbazole-based pincer | Mn(IV) | General catalysis | rsc.org |

| Schiff Base Complex | (Z,Z)-N,N′-bis[(9-ethyl-9H-carbazole-3-yl)methylene]propane-1,3-diamine | Co(II), Mn(II) | Potential for various catalytic processes | researchgate.net |

Development of Carbazole-Based Heterogeneous Photocatalysts

Carbazole derivatives are excellent building blocks for the construction of porous organic polymers and covalent organic frameworks (COFs), which serve as highly efficient and recyclable heterogeneous photocatalysts. The inherent photosensitivity and charge-transporting properties of the carbazole unit make these materials particularly suitable for visible-light-driven catalytic transformations.

The formyl group of this compound is a key functional group for the synthesis of imine-linked COFs through condensation with multi-amine linkers. nih.govresearchgate.net These carbazole-based COFs possess high crystallinity, good thermal and chemical stability, and excellent photoactive properties. nih.gov The donor-acceptor architecture within these frameworks, where carbazole acts as the electron donor, facilitates efficient charge separation and transfer upon photoexcitation, which is crucial for photocatalysis. acs.org

For instance, a triazine-carbazole-based COF, synthesized from 9-(4-formylphenyl)-9H-carbazole-3,6-dicarbaldehyde, has been employed as a highly effective and reusable photocatalyst for the oxidation of N-aryltetrahydroisoquinolines under visible light. nih.gov Similarly, other carbazole-based COFs have demonstrated superior performance in the aerobic oxidation of aryl boronic acids to phenols. acs.org The efficiency of these photocatalytic oxidations is often enhanced by the porous nature of the COFs, which provides a high surface area and an abundance of active sites. acs.org

Furthermore, carbazole-functionalized metal-organic frameworks (MOFs) have been developed for the selective photocatalytic oxidation of sulfides to sulfoxides. nih.gov In these systems, the carbazole moiety acts as a photosensitizer, generating singlet oxygen upon visible light irradiation, which then oxidizes the sulfide. nih.gov

Table 2: Performance of Carbazole-Based Heterogeneous Photocatalysts in Oxidation Reactions

| Photocatalyst | Reactant | Product | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Pyrene-functionalized carbazole-based COF (FCTD-TAPy) | Benzylamines | Imines | >99% Conv. | >99% Sel. | nih.govmdpi.com |

| Carbazole-based D-A COF (CzDA-TAPT COF) | Aryl boronic acids | Phenols | High yields | High selectivity | acs.org |

| Triazine-carbazole-based COF (COF-TCZ) | N-aryltetrahydroisoquinoline | Oxidized product | High conversion | High selectivity | nih.gov |

| Bicarbazole-based MOF (Co-H4L) | Thioanisole | Methyl phenyl sulfoxide | ~100% Conv. | >99% Sel. | nih.gov |

The conversion of carbon dioxide (CO2) into valuable chemical fuels through photocatalysis is a critical area of research for addressing climate change and energy demands. nih.gov Molecular heterogeneous photocatalysts, which combine the advantages of both homogeneous and heterogeneous systems, are being extensively explored for CO2 reduction. nih.gov

While specific applications of this compound derivatives in CO2 reduction are not yet reported, the electronic properties of carbazole-based materials make them promising candidates for this purpose. The presence of electron-withdrawing groups, such as the formyl and acetate moieties in the target compound, can be advantageous. These groups can enhance the adsorption of CO2 on the catalyst surface and facilitate the activation of the CO2 molecule, which are key steps in its photoreduction.

Carbazole-based porous polymers and COFs can be designed to have high CO2 uptake capacity and to efficiently absorb visible light. The development of such materials could lead to effective photocatalytic systems for the reduction of CO2 to products like carbon monoxide, methane, or methanol (B129727). The modular nature of COF synthesis allows for the incorporation of specific catalytic sites and the tuning of the material's electronic band structure to optimize the CO2 reduction process. Research in this area is ongoing, with the aim of developing stable, efficient, and selective carbazole-based photocatalysts for CO2 conversion. nih.gov

Structure Property Relationships of 3 Formyl 9h Carbazol 2 Yl Acetate

Impact of Formyl and Acetate (B1210297) Groups on Electronic Properties

The electronic nature of 3-Formyl-9H-carbazol-2-YL acetate is profoundly shaped by its substituent groups. At the 3-position, the formyl group (-CHO) acts as a strong electron-withdrawing group, pulling electron density from the aromatic carbazole (B46965) ring system. In contrast, the acetate group (-OCOCH₃) at the 2-position generally functions as an electron-donating group. This "push-pull" architecture, featuring both a donor and an acceptor on the same π-conjugated system, facilitates intramolecular charge transfer (ICT) upon photoexcitation. acs.org This phenomenon involves the movement of electron density from the electron-rich portion of the molecule (near the acetate group) to the electron-poor region (near the formyl group).

Table 1: Representative Frontier Molecular Orbital Data for Carbazole Derivatives This table presents typical data for carbazole-based materials with donor-acceptor structures to illustrate the principles discussed. The values are illustrative and not specific to this compound itself.

| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Energy Gap (eV) |

| Unsubstituted Carbazole | -5.8 to -5.5 | -2.2 to -1.9 | 3.6 to 3.3 |

| Carbazole with Donor Group | -5.5 to -5.2 | -2.1 to -1.8 | 3.4 to 3.1 |

| Carbazole with Acceptor Group | -6.0 to -5.7 | -2.8 to -2.5 | 3.2 to 2.9 |

| D-A Substituted Carbazole | -5.4 to -5.1 | -3.0 to -2.6 | 2.4 to 2.1 |

Influence of Substituent Positionality on Photophysical Characteristics

The precise location of the formyl and acetate groups at the 3- and 2-positions, respectively, is critical in shaping the photophysical behavior of the molecule. The photophysical properties of carbazole derivatives are known to be highly dependent on the substitution pattern. acs.org The 3- and 6-positions of the carbazole core are electronically significant, and modifications at these sites can cause substantial shifts in absorption and emission spectra. acs.org

The adjacent 2,3-substitution pattern in this compound introduces steric interactions between the bulky formyl and acetate groups. This can lead to a twisted conformation where the functional groups are pushed out of the plane of the carbazole ring, potentially disrupting the π-conjugation. This twisting influences the efficiency of the intramolecular charge transfer and affects the molecule's photophysical properties, such as its fluorescence quantum yield and Stokes shift. acs.org The specific positioning also impacts the molecule's dipole moment, which can lead to solvatochromism—a change in emission color in solvents of different polarities. nih.gov

Table 2: Illustrative Photophysical Data for Substituted Carbazoles in Different Solvents This table demonstrates the concept of solvatochromism, showing how emission can shift with solvent polarity for carbazole derivatives with ICT character.

| Solvent | Polarity Index | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) |

| Hexane | 0.1 | 350 | 420 |

| Toluene | 2.4 | 355 | 445 |

| Dichloromethane | 3.1 | 360 | 470 |

| Acetonitrile | 5.8 | 362 | 495 |

Tuning of Charge Transport Capabilities through Structural Modification

Carbazole-based materials are renowned for their excellent hole-transporting properties, a key feature for their use in organic electronic devices like OLEDs. mdpi.com The introduction of specific functional groups, as seen in this compound, provides a pathway to modulate these charge transport capabilities.

The electron-rich carbazole nucleus is inherently a good hole transporter. mdpi.com The addition of a strong electron-withdrawing formyl group can introduce electron-accepting and, consequently, electron-transporting character into the molecule. rsc.org This can result in a material with bipolar charge transport capabilities, meaning it can conduct both positive (holes) and negative (electrons) charges. Achieving balanced charge transport is crucial for improving the efficiency and lifetime of organic electronic devices. Further structural modifications, such as altering the substituents, can fine-tune the HOMO/LUMO energy levels to better align with other materials in a device stack, thereby optimizing charge injection and transport. umons.ac.bebohrium.com

Table 3: Charge Carrier Mobility in Representative Organic Semiconductors This table provides a general comparison of charge mobility values to contextualize the potential performance of functionalized carbazole derivatives.

| Material Class | Typical Hole Mobility (μh, cm²/Vs) | Typical Electron Mobility (μe, cm²/Vs) |

| Amorphous Silicon | 10⁻¹ - 10⁰ | 10⁰ - 10¹ |

| Hole-Transporting Polymers (e.g., P3HT) | 10⁻⁴ - 10⁻² | 10⁻⁶ - 10⁻⁴ |

| Electron-Transporting Materials (e.g., Alq3) | 10⁻⁶ - 10⁻⁵ | 10⁻⁶ - 10⁻⁵ |

| Bipolar Carbazole Derivatives | 10⁻⁵ - 10⁻³ | 10⁻⁶ - 10⁻⁴ |

Conformation and Rigidity Effects on Overall Performance

The three-dimensional shape and structural flexibility of this compound are intrinsically linked to its performance. Steric hindrance between the adjacent formyl and acetate groups at the C2 and C3 positions can force a twist in the molecular backbone. This departure from planarity can have competing effects.

On one hand, a more planar structure typically enhances π-π stacking in the solid state, which is beneficial for efficient intermolecular charge transport. researchgate.net On the other hand, a twisted, more rigid structure can be advantageous by inhibiting the formation of aggregates that often quench fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov Furthermore, increased molecular rigidity can reduce energy loss through vibrational modes, potentially leading to higher fluorescence quantum yields. nih.gov The final conformation in a thin film or crystal is a balance between these intramolecular steric forces and intermolecular packing interactions, which collectively determine the material's bulk electronic and photophysical properties and its ultimate utility in a device. rsc.orgacs.org

Future Research Directions and Potential Advancements for 3 Formyl 9h Carbazol 2 Yl Acetate

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is paramount for the widespread application of 3-Formyl-9H-carbazol-2-YL acetate (B1210297). While classical methods for the formylation and acetylation of carbazoles exist, future research will likely focus on greener and more atom-economical approaches.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the formyl group at the C3 position of a pre-functionalized carbazole (B46965) core. rsc.org For instance, a bromo-substituted carbazole acetate could be coupled with a suitable formylating agent. Recent advancements in using bimetallic nanoparticles, such as Pd-Cu immobilized on reduced graphene oxide (rGO), have shown high efficiency and recyclability in the synthesis of conjugated carbazole derivatives. rsc.org Another approach could involve the direct C-H formylation of 2-acetoxy-9H-carbazole using innovative catalytic systems, thereby avoiding the need for pre-halogenated starting materials and reducing waste.

Furthermore, multi-step syntheses, such as those starting from 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole and involving subsequent functional group transformations, could be optimized. mdpi.com The Morita-Baylis-Hillman reaction, which has been successfully applied to 3-formyl-9H-pyrido[3,4-b]indoles, presents another potential route for the functionalization of the carbazole core. beilstein-journals.org Exploring these modern synthetic strategies could lead to higher yields, milder reaction conditions, and a reduced environmental footprint for the production of 3-Formyl-9H-carbazol-2-YL acetate and its derivatives.

Design of Advanced Derivatives with Tuned Electronic and Photophysical Characteristics

The inherent photophysical properties of the carbazole nucleus can be finely tuned by strategic derivatization. The formyl and acetate groups in this compound offer reactive handles for the synthesis of a diverse library of advanced derivatives with tailored electronic and photophysical characteristics.

The formyl group can undergo a variety of condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds, to extend the π-conjugation of the system. nih.gov This can lead to significant shifts in the absorption and emission spectra, potentially yielding materials with applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org The electron-withdrawing nature of the formyl group and the electron-donating potential of the carbazole nitrogen create a donor-acceptor (D-A) system, which is a key design principle for many functional organic materials. rsc.org

The acetate group can be hydrolyzed to a hydroxyl group, which can then be used as a point of attachment for other functional moieties through etherification or esterification. This allows for the introduction of groups that can enhance solubility, promote self-assembly, or introduce additional electronic properties. The photophysical properties of carbazole derivatives are known to be sensitive to solvent polarity and the nature of the substituents. scientific.netnih.gov By systematically modifying the structure of this compound, it is possible to create a range of materials with precisely controlled fluorescence quantum yields, lifetimes, and emission colors. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and tunable optoelectronics of organic molecules with the stability and conductivity of inorganic components. Carbazole derivatives have been successfully incorporated into various hybrid systems.

One area of future research is the use of this compound or its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The formyl and acetate/hydroxyl groups can coordinate to metal centers, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing. For example, carbazole-based bis-imidazole ligands have been used to construct polyoxometalate-based hybrid materials with interesting electrochemical and catalytic properties. nih.gov

Another promising direction is the integration of these carbazole derivatives into inorganic semiconductor nanostructures, such as quantum dots or metal oxide nanoparticles. The carbazole unit can act as a sensitizer, absorbing light and transferring the energy to the inorganic component, which is a key process in hybrid solar cells. Furthermore, carbazole derivatives can be incorporated into sol-gel glasses to create solid-state luminescent materials with enhanced stability compared to their solution-phase counterparts. scientific.net The design of inorganic-organic hybrid molecules based on cyclotriphosphazenes appended with carbazole moieties has also shown promising photophysical properties. rsc.org

Computational Design and Prediction of Derivative Performance

Computational chemistry has become an indispensable tool in the design and prediction of the properties of new materials, saving significant time and resources in the laboratory. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of this compound and its derivatives. nih.gov

Future research will likely involve the use of computational screening to identify promising derivative structures with desired characteristics before their synthesis. For example, by modeling the effects of different substituents on the frontier molecular orbitals (HOMO and LUMO) and the excited state properties, it is possible to rationally design molecules with specific emission colors or enhanced charge transport properties. nih.gov Molecular docking studies can also be used to predict the binding affinity of these derivatives with biological targets for potential applications in medicinal chemistry. nih.govnih.gov

Advanced computational techniques, such as path integral molecular dynamics enhanced by machine learning force fields, are emerging as powerful tools to simulate the behavior of complex molecular systems, which could be applied to understand the dynamics and interactions of these carbazole derivatives in different environments. acs.org This computational-guided approach will accelerate the discovery and optimization of new functional materials based on the this compound scaffold.

Conclusion

Summary of Key Findings on 3-Formyl-9H-carbazol-2-YL Acetate (B1210297)

Broader Implications for Carbazole (B46965) Chemistry and Materials Science

The absence of detailed information on 3-Formyl-9H-carbazol-2-YL acetate highlights a potential gap in the exploration of multifunctional carbazole derivatives. The unique substitution pattern of this compound, featuring both an electron-withdrawing formyl group and an acetate group, could offer interesting electronic and photophysical properties. The broader field of carbazole chemistry continues to thrive, with ongoing research into novel derivatives for advanced materials. nih.govpolyu.edu.hknih.govrsc.orgrsc.org The potential of carbazole-based materials in organic electronics, such as OLEDs, is particularly noteworthy. nih.gov The synthesis and characterization of specifically substituted carbazoles remain a critical area of investigation to unlock new functionalities and applications. researchgate.netasianpubs.orgmdpi.commdpi.com

Q & A

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for carbazole derivatives?

- Answer : Cross-validate using:

- SC-XRD vs. NMR : Ensure NMR assignments align with crystallographic coordinates.

- Dynamic effects : Crystalline environments may stabilize conformers not observed in solution. MD simulations bridge this gap .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.